4-Cyclohexyl-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Overview
Description
4-Cyclohexyl-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C19H26N2O2S2 and its molecular weight is 378.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclohexyl-6-isopropyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is 378.14357042 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies
Research has been conducted on one-pot synthesis methodologies for creating derivatives of thieno[2,3-d]pyrimidines, which include the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin derivatives. These compounds are synthesized through a condensation process involving 3-methyl(ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds. The structural characteristics of some synthesized derivatives have been explored through X-ray analysis, highlighting the importance of this method in the efficient synthesis of complex heterocyclic compounds (Dyachenko et al., 2020).
Antimicrobial Activities
A significant area of application for derivatives similar to the compound is their potential antimicrobial activity. Studies have synthesized new derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and investigated their antimicrobial activities. These studies aim to modify the structural components of these compounds to enhance their biological activity, with some derivatives showing promising results against gram-positive and gram-negative bacterial strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Sirakanyan et al., 2019).
Biological Evaluation
Further studies have extended into the biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-inflammatory agents, highlighting the diverse potential of thieno[2,3-d]pyrimidin derivatives in medical applications. These evaluations include the assessment of cytotoxic activities against cancer cell lines and inhibitory activities against enzymes involved in inflammatory processes, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-cyclohexyl-5-methylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-11(2)14-9-13-15(10-23-14)25-17-16(13)18(22)21(19(20-17)24-3)12-7-5-4-6-8-12/h11-12,14H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINNTNVJIMRTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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